molecular formula C11H12O3 B13668440 Ethyl 5-formyl-2-methylbenzoate

Ethyl 5-formyl-2-methylbenzoate

Cat. No.: B13668440
M. Wt: 192.21 g/mol
InChI Key: FNBAZWHUZUDMEB-UHFFFAOYSA-N
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Description

Ethyl 5-formyl-2-methylbenzoate is an organic compound belonging to the ester family It is characterized by the presence of an ethyl ester group attached to a benzoic acid derivative, specifically at the 5-formyl and 2-methyl positions

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl 5-formyl-2-methylbenzoate can be synthesized through several methods. One common approach involves the esterification of 5-formyl-2-methylbenzoic acid with ethanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically requires refluxing the mixture to achieve the desired esterification.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of catalysts and controlled reaction conditions ensures high purity and consistent quality of the final product.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, particularly at the formyl group, leading to the formation of carboxylic acids.

    Reduction: The compound can be reduced to corresponding alcohols using reducing agents like sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the ester group, where the ethyl group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Nucleophiles such as amines or alcohols in the presence of a base.

Major Products Formed:

    Oxidation: 5-formyl-2-methylbenzoic acid.

    Reduction: 5-hydroxymethyl-2-methylbenzoate.

    Substitution: Various substituted esters depending on the nucleophile used.

Scientific Research Applications

Ethyl 5-formyl-2-methylbenzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly as a building block for pharmaceuticals.

    Industry: Utilized in the production of fragrances and flavoring agents due to its aromatic properties.

Mechanism of Action

The mechanism of action of ethyl 5-formyl-2-methylbenzoate depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to various biochemical effects. The formyl group can participate in nucleophilic addition reactions, while the ester group can undergo hydrolysis, releasing the corresponding acid and alcohol.

Comparison with Similar Compounds

    Ethyl benzoate: Lacks the formyl and methyl groups, making it less reactive in certain chemical reactions.

    Methyl 5-formyl-2-methylbenzoate: Similar structure but with a methyl ester group instead of an ethyl ester group.

    Ethyl 4-formylbenzoate: Similar ester structure but with the formyl group at the 4-position.

Uniqueness: this compound is unique due to the specific positioning of the formyl and methyl groups, which influence its reactivity and potential applications. The combination of these functional groups provides distinct chemical properties that are not observed in its analogs.

Properties

Molecular Formula

C11H12O3

Molecular Weight

192.21 g/mol

IUPAC Name

ethyl 5-formyl-2-methylbenzoate

InChI

InChI=1S/C11H12O3/c1-3-14-11(13)10-6-9(7-12)5-4-8(10)2/h4-7H,3H2,1-2H3

InChI Key

FNBAZWHUZUDMEB-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C=CC(=C1)C=O)C

Origin of Product

United States

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